![molecular formula C11H23ClOSi B14272316 tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane CAS No. 168776-55-4](/img/structure/B14272316.png)
tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a chlorocyclobutyl moiety, and a dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane typically involves the reaction of tert-butyl alcohol with chlorocyclobutylmethanol in the presence of a silylating agent such as dimethylchlorosilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the silylation reaction, and the purification of the final product. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorocyclobutyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Derivatives with modified cyclobutyl groups.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane involves its ability to act as a silylating agent. The compound can react with hydroxyl groups to form stable silyl ethers, protecting the hydroxyl groups from further reactions. This property is particularly useful in organic synthesis and the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyl[(2,2-dichlorocyclopropyl)methoxy]dimethylsilane
- tert-Butyl[(4-tert-butyl-1-cyclohexen-1-yloxy)dimethylsilane
Uniqueness
tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane is unique due to the presence of the chlorocyclobutyl group, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for specific applications in synthesis and material science that are not achievable with other silylating agents.
Propriétés
Numéro CAS |
168776-55-4 |
|---|---|
Formule moléculaire |
C11H23ClOSi |
Poids moléculaire |
234.84 g/mol |
Nom IUPAC |
tert-butyl-[(3-chlorocyclobutyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C11H23ClOSi/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9-10H,6-8H2,1-5H3 |
Clé InChI |
IXODZFIVPIMRQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CC(C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


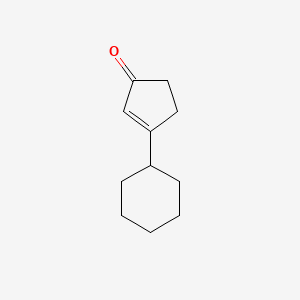
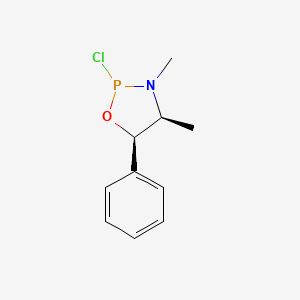
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
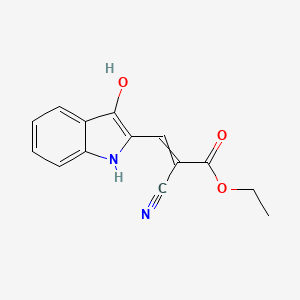

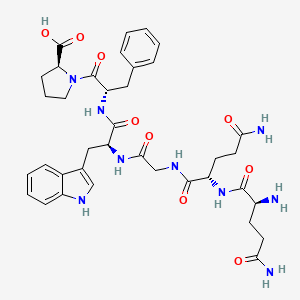
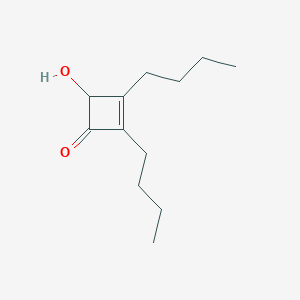
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
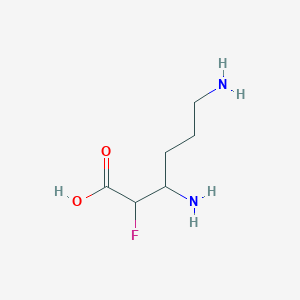
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
